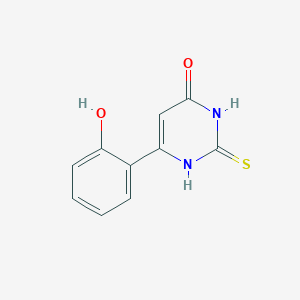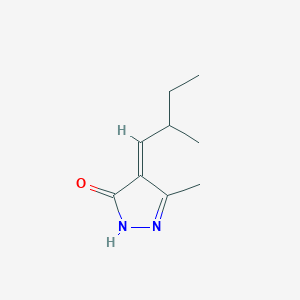
1-(Bromomethyl)cyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)cyclohept-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cycloheptene, characterized by the presence of a bromomethyl group attached to the first carbon of the cycloheptene ring
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)cyclohept-1-ene typically involves the bromination of cycloheptene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the cycloheptene, leading to the formation of the bromomethyl group.
Analyse Des Réactions Chimiques
1-(Bromomethyl)cyclohept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. For example, treatment with sodium cyanide (NaCN) can lead to the formation of 1-(Cyanomethyl)cyclohept-1-ene.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptadiene.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions. For instance, hydrogenation in the presence of a palladium catalyst can convert it to 1-(Bromomethyl)cycloheptane.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu) for elimination and hydrogen gas (H2) with palladium on carbon (Pd/C) for hydrogenation.
Applications De Recherche Scientifique
1-(Bromomethyl)cyclohept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of cyclic compounds.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is investigated for its role in the synthesis of novel materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)cyclohept-1-ene exerts its effects in chemical reactions involves the reactivity of the bromomethyl group and the double bond in the cycloheptene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The double bond in the cycloheptene ring can undergo addition reactions, providing a pathway for the formation of various derivatives.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)cyclohept-1-ene can be compared with other brominated cycloalkenes, such as:
1-(Bromomethyl)cyclohexene: Similar in structure but with a six-membered ring instead of a seven-membered ring. It exhibits similar reactivity but different steric and electronic properties.
1-Bromocycloheptene: Lacks the methyl group, leading to different reactivity and applications.
1-Bromo-4-methylcyclohexene: Contains a methyl group at a different position, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific steric and electronic characteristics that influence its reactivity and applications.
Propriétés
IUPAC Name |
1-(bromomethyl)cycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZBNPXEAPGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760557 |
Source


|
| Record name | 1-(Bromomethyl)cyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98559-22-9 |
Source


|
| Record name | 1-(Bromomethyl)cyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)



![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)

![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)


![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)

